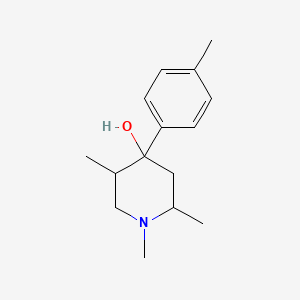
1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol is a chemical compound belonging to the piperidine class. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential antimicrobial properties .
Preparation Methods
The synthesis of 1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol involves several steps. One common synthetic route includes the alkylation of piperidine with appropriate alkyl halides, followed by oxidation and reduction reactions to introduce the hydroxyl group at the 4-position. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated piperidine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments
Scientific Research Applications
1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound may also interfere with essential enzymes and metabolic pathways within the microorganisms .
Comparison with Similar Compounds
1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol can be compared with other piperidine derivatives such as:
- 1,2,5-Trimethyl-4-phenylpiperidin-4-ol
- 1,2,5-Trimethyl-4-(4-methylbenzyl)piperidin-4-ol
- 2,2-Dimethyl-6-phenylpiperidin-4-one
These compounds share similar structural features but may differ in their biological activities and applications. The presence of the 4-methylphenyl group in this compound may contribute to its unique antimicrobial properties .
Properties
IUPAC Name |
1,2,5-trimethyl-4-(4-methylphenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11-5-7-14(8-6-11)15(17)9-13(3)16(4)10-12(15)2/h5-8,12-13,17H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZMSXAIXMGEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)(C2=CC=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2995257.png)
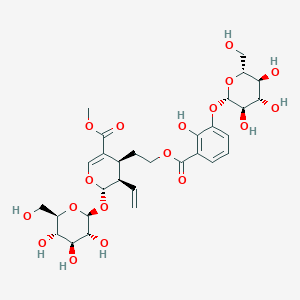
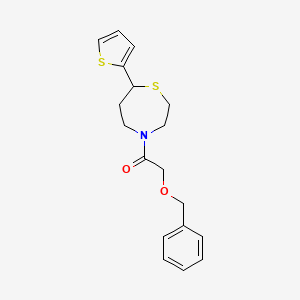
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2995261.png)

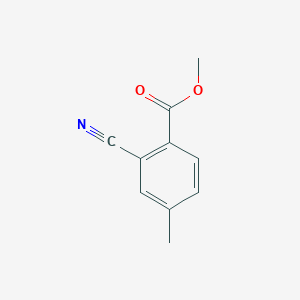
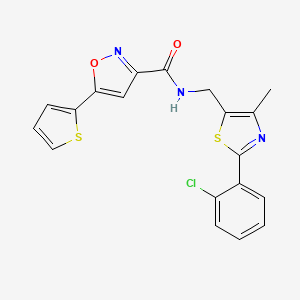
![2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2995267.png)
![2-benzyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2995268.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2995269.png)
![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2995273.png)
![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2995274.png)
![N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide](/img/structure/B2995276.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2995280.png)
